(S)-Aclidinium Bromide (chemical name: (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide) is a potent, long-acting muscarinic antagonist. [] It is classified as a long-acting muscarinic antagonist (LAMA) and exhibits kinetic selectivity for the M3 muscarinic receptor subtype. [, ] In scientific research, (S)-Aclidinium Bromide serves as a valuable tool for investigating the role of muscarinic receptors in various physiological and pathological processes.
The synthesis of (S)-Aclidinium Bromide involves multiple steps, starting with (3R)-quinuclidinol as a chiral precursor. [] While specific details of the synthetic procedure are not extensively discussed in the provided papers, they highlight the importance of esterification and quaternization reactions in the final steps of the synthesis. []
(S)-Aclidinium Bromide undergoes rapid hydrolysis in human plasma, primarily catalyzed by butyrylcholinesterase. [] This enzymatic hydrolysis leads to the formation of two inactive metabolites: an alcohol and a carboxylic acid. [] The rapid degradation of (S)-Aclidinium Bromide in plasma contributes to its low systemic exposure and minimizes the potential for systemic side effects. [, ]
(S)-Aclidinium Bromide exerts its pharmacological effects by competitively binding to muscarinic receptors, primarily the M3 subtype. [] By blocking the binding of acetylcholine, (S)-Aclidinium Bromide inhibits the activation of muscarinic receptors, leading to bronchodilation and reduced mucus secretion in the airways. [] Its kinetic selectivity for the M3 receptor over the M2 receptor contributes to its long duration of action and reduced potential for cardiovascular side effects. []
(S)-Aclidinium Bromide is a dry powder for inhalation, formulated for administration using a multidose dry powder inhaler (Genuair®). [, ] It exhibits high affinity for muscarinic receptors, with subnanomolar binding affinities reported for all five muscarinic receptor subtypes (M1–M5). [] Its kinetic selectivity for the M3 receptor is characterized by a slower dissociation rate from M3 compared to M2 receptors. [] (S)-Aclidinium Bromide is rapidly hydrolyzed in human plasma, resulting in a low and transient systemic exposure. [, ]
(S)-Aclidinium Bromide has demonstrated potential in preclinical studies for mitigating airway remodeling associated with COPD. [] In a guinea pig model of COPD induced by chronic cigarette smoke exposure, aclidinium treatment attenuated the enlargement of smooth muscle in small airways, a key feature of airway remodeling. [] This effect was associated with improved respiratory function, suggesting a potential disease-modifying effect beyond bronchodilation. [] Further research is needed to confirm these findings in humans.
(S)-Aclidinium Bromide has been used to study the involvement of muscarinic receptors in the fibroblast-to-myofibroblast transition, a crucial process in the development of lung fibrosis. [] In vitro studies using human bronchial fibroblasts revealed that (S)-Aclidinium Bromide inhibits cigarette smoke-induced collagen production and α-smooth muscle actin expression, markers of myofibroblast differentiation. [] These findings suggest a potential role for muscarinic receptor antagonists in modulating fibroblast activation and mitigating fibrosis.
Research has explored the potential of (S)-Aclidinium Bromide in modulating allergic airway inflammation. [] In a murine model of Aspergillus fumigatus-induced asthma, aclidinium demonstrated a reduction in airway hyperresponsiveness and eosinophilic inflammation. [] Aclidinium treatment also decreased total protein levels in bronchoalveolar lavage fluid, suggesting a potential for reducing airway inflammation and mucus hypersecretion. []
The rapid hydrolysis of (S)-Aclidinium Bromide in human plasma makes it a valuable tool for investigating drug metabolism pathways and enzyme kinetics. [] Studies have identified butyrylcholinesterase as the primary enzyme responsible for its hydrolysis. [] (S)-Aclidinium Bromide serves as a substrate for investigating butyrylcholinesterase activity and exploring potential drug-drug interactions involving this enzyme. []
The formulation of (S)-Aclidinium Bromide in a multidose dry powder inhaler (Genuair®) highlights its relevance in drug delivery research. [, ] Studies using radiolabeled aclidinium have been conducted to evaluate the lung deposition pattern of the drug delivered from this inhaler, providing valuable data for optimizing drug delivery to the lungs. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: